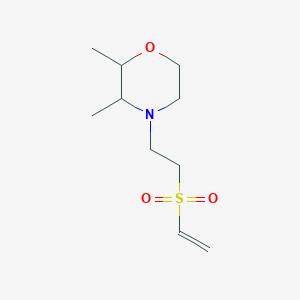

5-溴-2-(环丁基甲氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(cyclobutylmethoxy)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes, as they are the basis for the nucleotides cytosine, thymine, and uracil. Brominated pyrimidines, in particular, have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization of the pyrimidine ring, followed by alkylation with specific reagents to introduce the bromine atom at the 5-position . Another method involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor, which can be converted into various pyrimidine derivatives through nucleophilic substitution and cycloaddition reactions . Additionally, 5-bromopyrimidines can be synthesized from commercially available starting materials through a series of reactions, including bromination and chlorination steps .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational methods like density functional theory (DFT) can be employed to predict the molecular geometry, vibrational wavenumbers, and electronic properties of these compounds . X-ray diffraction can also be used to determine the detailed structures of brominated pyrimidine complexes .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions. For example, they can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds . They can also be used in the synthesis of biheterocycles through azide-alkyne cycloaddition reactions . Furthermore, brominated pyrimidines can be involved in oxidative cyclization and ring rearrangement reactions to form triazolopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines, such as their luminescent properties, can be studied through experimental and computational methods. For instance, cyclometalated complexes of brominated pyrimidines exhibit luminescence, which can be characterized by their emission peaks . The electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from UV-Vis spectra . Additionally, the reactivity of these compounds can be assessed through molecular docking studies to predict their binding orientation and affinity .

科学研究应用

抗病毒活性

5-溴-2-(环丁基甲氧基)嘧啶及其衍生物已被研究其抗病毒性质。Hocková等人(2003年)的一项重要研究表明,某些5-取代的2,4-二氨基嘧啶衍生物可以显著抑制细胞培养中的逆转录病毒复制。这包括对人类免疫缺陷病毒和Moloney小鼠肉瘤病毒诱导的细胞病变具有抑制活性(Hocková等人,2003年)。

双杂环化合物的合成

Aquino等人(2017年)探讨了5-溴-1,1,1-三氟-4-甲氧基戊-3-烯-2-酮作为合成新系列(1,2,3-三唑-1-基)甲基-嘧啶双杂环的前体的用途。这项研究展示了该化合物在创造新型双杂环化合物方面的实用性,这可能在化学合成中有各种应用(Aquino等人,2017年)。

分子对接和计算分析

Chandralekha等人(2020年)对5-溴-2-羟基嘧啶进行了详细的光谱和计算分析。他们还进行了分子对接研究,以预测该化合物的结合取向、亲和力和活性,突出了其在药物发现和分子生物学中的潜力(Chandralekha等人,2020年)。

核苷类似物的合成

核苷类似物的合成研究是另一个应用领域。Ueda等人(1984年)使用5-溴衍生物通过自由基环化过程合成了6,5'-环-5'-脱氧尿苷,一种尿苷的形式。这种合成对于核苷类药物和疗法的开发至关重要(Ueda et al., 1984)。

在合成天然生物碱Variolin B中的作用

Baeza等人(2010年)报道了从3-溴-2-(溴甲基)-4-甲氧基吡咯[2,3-b]吡啶衍生物中得到的一种吡啯[3',2':4,5]吡咯[1,2-c]嘧啶衍生物在合成天然生物碱Variolin B中的应用。这突显了溴取代嘧啶在合成复杂天然产物中的作用(Baeza et al., 2010)。

作用机制

Target of Action

Brominated pyrimidine nucleosides have been found to be of interest for their antiviral and antineoplastic properties.

Mode of Action

It is known that 5-bromo-2’-deoxyuridine, a related compound, shows in vivo antiviral activity through its incorporation into the dna of replicating cells as a structural analogue of thymidine .

Biochemical Pathways

It is known that halonucleosides have been used extensively as starting material for reactions in pyrimidine and purine nucleoside analogues .

Result of Action

It is known that radiolabeled 5-bromo- and 5-iodo-pyrimidine nucleoside analogues have been tested for their potential in diagnostic oncology .

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .

安全和危害

未来方向

The future directions for “5-Bromo-2-(cyclobutylmethoxy)pyrimidine” and similar compounds could involve further exploration of their antiviral and antineoplastic properties . Development of efficient methodologies for the synthesis of bromopyrimidine and bromopurine nucleosides is also of immense interest .

属性

IUPAC Name |

5-bromo-2-(cyclobutylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQGMVUQULIJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)

![[4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2508862.png)

![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)

![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)

![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)

![N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2508875.png)